5-Bromo-2,6-dicloro-pirimidin-4-amina

Descripción general

Descripción

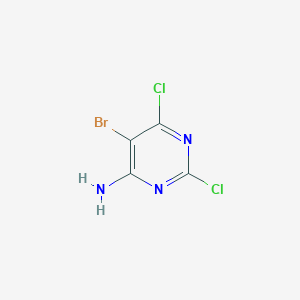

5-Bromo-2,6-dichloropyrimidin-4-amine is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine

Aplicaciones Científicas De Investigación

5-Bromo-2,6-dichloropyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a building block for molecules that can modulate biological pathways, making it useful in drug discovery and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dichloropyrimidin-4-amine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyrimidine derivatives under controlled conditions. For example, starting with 2,6-dichloropyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of 5-Bromo-2,6-dichloropyrimidin-4-amine may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2,6-dichloropyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2,6-dichloropyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary but often involve interactions with nucleic acids or proteins .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.

2,6-Dichloropyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

5-Bromo-2,6-dichloropyrimidin-4-amine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution or coupling reactions .

Actividad Biológica

5-Bromo-2,6-dichloropyrimidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHBrClN\

CAS Number: 101012-11-7

The compound features a pyrimidine ring with bromine and chlorine substituents at the 2 and 6 positions, respectively. This unique substitution pattern contributes to its biological activity.

Mechanisms of Biological Activity

5-Bromo-2,6-dichloropyrimidin-4-amine exhibits several mechanisms of action that underlie its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications in conditions such as cancer and inflammation .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties by interfering with viral replication processes. The structural features of 5-bromo-2,6-dichloropyrimidin-4-amine suggest it may also exhibit such activity against enveloped viruses.

- Interaction with Receptors : The compound's ability to bind to biological macromolecules enables it to modulate receptor activity, influencing various physiological processes.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar compounds can block the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Antimicrobial Properties

5-Bromo-2,6-dichloropyrimidin-4-amine has been investigated for its antimicrobial potential. In vitro studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and function .

Data Table: Summary of Biological Activities

Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that 5-bromo-2,6-dichloropyrimidin-4-amine effectively inhibits cancer cell proliferation in various assays. For instance, it has shown promising results against lung cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Animal Models : In vivo studies using animal models have confirmed the compound's anticancer effects, showing reduced tumor growth in treated subjects compared to controls. Dosage optimization studies indicated a therapeutic window where efficacy is maximized while minimizing toxicity .

- Synergistic Effects : When combined with other chemotherapeutic agents, 5-bromo-2,6-dichloropyrimidin-4-amine has exhibited synergistic effects, enhancing overall treatment efficacy against resistant cancer types .

Propiedades

IUPAC Name |

5-bromo-2,6-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHOTVRUMBOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.